molecular formula C30H55O3P B14463894 Diisooctyl p-octylphenyl phosphite CAS No. 68133-13-1

Diisooctyl p-octylphenyl phosphite

Cat. No.: B14463894
CAS No.: 68133-13-1
M. Wt: 494.7 g/mol
InChI Key: HPLQLQQLRLADHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisooctyl p-octylphenyl phosphite typically involves an esterification reaction followed by phosphorylation. The process begins with the reaction of phenol and isooctanol in the presence of a catalyst at temperatures between 120-140°C . The water generated during the reaction is continuously removed to promote the esterification. Once the esterification is complete, the temperature is lowered to 80-90°C , and phosphorous acid is added to undergo phosphorylation, producing this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The raw materials, including high-purity phenol, isooctanol, and phosphorous acid, are carefully controlled to ensure product quality. The reaction conditions are optimized to maximize yield and minimize impurities. Post-treatment steps include cooling, washing with sodium carbonate solution, phase separation, drying with a desiccant, and distillation to collect the target product .

Chemical Reactions Analysis

Types of Reactions

Diisooctyl p-octylphenyl phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Typically involves hydroperoxides as reactants.

    Substitution: Requires specific catalysts and conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Produces phenolic compounds and other byproducts.

    Substitution: Yields substituted phosphite esters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diisooctyl p-octylphenyl phosphite is unique due to its specific combination of phenyl and isooctyl groups, which provide a balance of stability and reactivity. This makes it particularly effective as a stabilizer in polymers compared to other phosphite esters .

Properties

CAS No.

68133-13-1

Molecular Formula

C30H55O3P

Molecular Weight

494.7 g/mol

IUPAC Name

1-[bis(6-methylheptoxy)phosphoryl]-4-octylbenzene

InChI

InChI=1S/C30H55O3P/c1-6-7-8-9-10-15-20-29-21-23-30(24-22-29)34(31,32-25-16-11-13-18-27(2)3)33-26-17-12-14-19-28(4)5/h21-24,27-28H,6-20,25-26H2,1-5H3

InChI Key

HPLQLQQLRLADHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)P(=O)(OCCCCCC(C)C)OCCCCCC(C)C

Origin of Product

United States

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